2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine
Description
2-(1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a pyrrolidine ring and a pyridine substituent. Thieno[2,3-d]pyrimidine derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Pyridine, a common pharmacophore, contributes to π-π stacking interactions and hydrogen bonding, which are critical for binding to biological targets like kinases or antimicrobial enzymes .
Properties
IUPAC Name |
4-(3-pyridin-2-ylpyrrolidin-1-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-2-6-16-13(3-1)11-4-7-19(9-11)14-12-5-8-20-15(12)18-10-17-14/h1-3,5-6,8,10-11H,4,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVOJUIMALZGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine typically involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . Another method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thieno[2,3-d]pyrimidine ring.
Reduction: Reduced forms of the pyridine ring.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, particularly targeting VEGFR-2.
Biological Studies: The compound is studied for its antimicrobial and antifungal properties.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets. For instance, it inhibits VEGFR-2, a receptor tyrosine kinase involved in angiogenesis, thereby exerting its anticancer effects . The compound induces cell cycle arrest and promotes apoptosis in cancer cells by modulating the expression of apoptosis-related proteins such as BAX and Bcl-2 .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs differ in linker type (e.g., piperidine vs. pyrrolidine), substituent positions, and fused ring systems. Key comparisons include:
Key Observations
Amide-linked pyridine () enhances solubility but may reduce metabolic stability compared to direct pyrrolidine linkages .
Substituent Effects: Electron-withdrawing groups (e.g., chloro, methoxy in ) enhance interactions with anti-apoptotic proteins like MCL-1/BCL-2 . Fused ring systems (e.g., chromeno-pyrazolo-pyridinone in ) introduce planar structures for intercalation or fluorescence, expanding therapeutic and diagnostic applications .
Amide coupling () is versatile but may require additional purification steps due to byproduct formation .
Biological Targets: Antimicrobial activity correlates with pyridine-thienopyrimidine hybrids (), while anticancer activity is linked to substituents targeting apoptosis pathways () . The target compound’s pyridine at position 2 may optimize steric and electronic interactions for kinase inhibition, analogous to pyridyl amides in .
Biological Activity
2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine is a heterocyclic compound characterized by the fusion of thieno[2,3-d]pyrimidine and pyridine rings. This unique structural composition contributes to its diverse biological activities, particularly in medicinal chemistry.
- Molecular Formula : C12H14N4S
- Molecular Weight : 246.33 g/mol
- CAS Number : 2548980-59-0
Synthetic Routes
The synthesis typically involves cyclization reactions utilizing starting materials such as 3-amino-thiophene derivatives. Common reagents include formic acid or triethyl orthoformate, which facilitate the formation of the thienopyrimidine structure.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. Its mechanism of action primarily involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 5.4 | |
| A549 | 7.2 | |
| MCF-7 | 6.8 |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial and antifungal properties. Studies have reported efficacy against various pathogens, suggesting its potential as a therapeutic agent in infectious diseases.
Table 2: Antimicrobial Activity Data
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular signaling pathways.
- Gene Expression Modulation : The compound can alter gene expression profiles, leading to apoptosis in cancer cells.
- Binding Interactions : It engages in binding interactions with biomolecules that disrupt normal cellular functions.
Study on Anticancer Efficacy
A notable study assessed the anticancer efficacy of 2-(1-{thieno[2,3-d]pyrrolidin-3-yl}pyridine) in vivo using xenograft models. The results demonstrated a marked reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent.
Study on Antimicrobial Effects
Another research project evaluated the antimicrobial effects against multi-drug resistant strains. The compound exhibited lower MIC values compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
